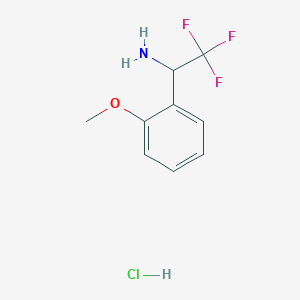

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQDZBQXSQCSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and physicochemical properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. This guide focuses on 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride, a compound of interest within the broader class of fluorinated phenethylamines. While specific experimental data for this particular ortho-methoxy isomer is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its characterization. We will delve into its predicted properties, the analytical methodologies crucial for its structural elucidation and purity assessment, and the underlying scientific principles that govern these techniques. This document is intended to serve as a vital resource for researchers, chemists, and quality control specialists engaged in the synthesis, analysis, and application of this and related fluorinated compounds.

Physicochemical Properties: An Overview

| Property | Predicted/Calculated Value | Notes |

| Molecular Formula | C9H11ClF3NO | Derived from its chemical structure. |

| Molecular Weight | 241.64 g/mol | Calculated based on the atomic weights of its constituent elements. |

| Appearance | White to off-white crystalline solid | Expected for a hydrochloride salt of an amine. |

| Melting Point | Not available | Expected to be a sharp melting point, characteristic of a crystalline solid. Determination via Differential Scanning Calorimetry (DSC) is recommended. |

| Boiling Point | Not available | Decomposition may occur at high temperatures. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally imparts aqueous solubility. |

Structural Elucidation and Spectroscopic Characterization

The definitive identification of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Will reveal the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons (with splitting patterns indicative of ortho substitution), the methoxy group protons (a singlet), the methine proton adjacent to the trifluoromethyl group (a quartet due to coupling with the fluorine atoms), and the amine protons.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the characteristic quartet for the trifluoromethyl carbon.

-

¹⁹F NMR: A crucial technique for fluorinated compounds, this will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amine salt, C-H stretches for the aromatic and aliphatic portions, C-O stretching for the methoxy ether, and strong C-F stretching bands for the trifluoromethyl group.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the free base (205.08 g/mol ) after the loss of HCl. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of an active pharmaceutical ingredient or a research compound is critical. HPLC is the gold standard for this purpose. Below is a detailed protocol for the purity analysis of this compound.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound and to identify any potential impurities.

Materials:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Rationale: A reverse-phase method is chosen due to the non-polar nature of the phenyl ring and the polarity of the amine group. TFA is used as an ion-pairing agent to improve peak shape for the amine.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

-

Rationale: The chosen solvent ensures the sample is fully dissolved and compatible with the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Rationale: 254 nm is a common wavelength for detecting aromatic compounds.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-35 min: 10% B (re-equilibration)

-

-

Rationale: A gradient elution is employed to ensure the separation of the main peak from any potential impurities with different polarities.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

-

Workflow Visualization

Caption: A streamlined workflow for HPLC purity analysis.

Significance in Drug Development

The introduction of a trifluoromethyl group into a molecule like this compound can significantly impact its biological activity.[1] Fluorine's high electronegativity can alter the acidity of nearby protons and influence intermolecular interactions.[1] Furthermore, the C-F bond is exceptionally strong, which often translates to increased metabolic stability, a desirable trait for drug candidates. The methoxy group's position on the phenyl ring will also play a crucial role in how the molecule interacts with biological targets. Therefore, compounds of this class are of significant interest in medicinal chemistry for the development of new therapeutics, particularly in areas targeting the central nervous system.[1]

Conclusion

While comprehensive experimental data for this compound is not yet widely published, this guide provides a robust framework for its characterization. By leveraging established analytical techniques such as NMR, IR, MS, and HPLC, researchers can confidently elucidate its structure, confirm its identity, and determine its purity. The principles and protocols outlined herein are designed to be broadly applicable to the analysis of related fluorinated compounds, thereby supporting the advancement of research and development in medicinal chemistry and materials science.

References

Sources

Spectroscopic Data of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages data from analogous structures and foundational spectroscopic principles to offer a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this molecule.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-methoxy substituent on the phenyl ring further modulates its electronic and conformational properties. Accurate interpretation of its spectroscopic data is crucial for its identification, purity assessment, and structural elucidation during synthesis and further application.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. Each section will provide an interpretation of the expected spectral features, supported by data from closely related compounds and established spectroscopic theory.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methine proton, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) | Rationale |

| ~7.5-7.2 | m | 4H | Ar-H | - | The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. |

| ~5.0 | q | 1H | CH-NH₃⁺ | ~7-8 | The methine proton adjacent to the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. |

| ~3.9 | s | 3H | OCH₃ | - | The methoxy protons will appear as a singlet. |

| ~9.0 | br s | 3H | NH₃⁺ | - | The protons of the ammonium group are expected to be a broad singlet and may exchange with residual water in the solvent. |

Causality in Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is critical. In D₂O, the NH₃⁺ protons would exchange with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~157 | Ar-C-O | The aromatic carbon attached to the oxygen will be downfield due to the deshielding effect of the oxygen atom. |

| ~130-120 | Ar-C | The remaining aromatic carbons will appear in this region. |

| ~125 (q, J ≈ 280 Hz) | CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant due to the three fluorine atoms. |

| ~60 (q, J ≈ 30 Hz) | CH-NH₃⁺ | The methine carbon will be a quartet due to coupling with the fluorine atoms. |

| ~56 | OCH₃ | The methoxy carbon will appear in the typical region for such groups. |

Expertise in Interpretation: The large one-bond and two-bond C-F coupling constants are characteristic features of trifluoromethyl-containing compounds and are invaluable for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2800 | Medium | N-H stretch | The stretching vibrations of the ammonium group. |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring vibrations. |

| ~1250-1050 | Strong | C-F stretch | The C-F stretching vibrations of the trifluoromethyl group are typically strong and characteristic. |

| ~1240 | Strong | Asymmetric C-O-C stretch | The stretching of the aryl ether bond. |

| ~1020 | Medium | Symmetric C-O-C stretch | The stretching of the aryl ether bond. |

Self-Validating Protocol: A background spectrum should be run before the sample to subtract the absorbances of atmospheric CO₂ and water vapor, ensuring the accuracy of the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data (ESI+)

-

Molecular Ion (M+H)⁺: Expected at m/z 206.07. This corresponds to the protonated free base [C₉H₁₁F₃NO]⁺.

-

Key Fragments:

-

m/z 189: Loss of NH₃ (ammonia) from the molecular ion.

-

m/z 137: Loss of CF₃ (trifluoromethyl radical) from the molecular ion.

-

m/z 107: Cleavage of the C-C bond between the aromatic ring and the ethylamine side chain, corresponding to the methoxyphenylmethyl cation.

-

Trustworthiness of Fragmentation Analysis: The predicted fragmentation pattern is based on the known stability of benzylic cations and the common fragmentation pathways of amines and trifluoromethyl-containing compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

A Senior Application Scientist's Guide to the NMR Analysis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Abstract: This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) characterization of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data, offering in-depth explanations for experimental design, spectral interpretation, and data validation. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR analysis, emphasizing the structural information uniquely available from each technique. The causality behind methodological choices, such as solvent selection and acquisition parameters, is detailed to empower the analyst to not only replicate but also adapt these protocols for similar fluorinated pharmaceutical intermediates.

Introduction: The Analytical Imperative

This compound is a key structural motif in medicinal chemistry. The strategic incorporation of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The 2-methoxyphenyl moiety is also a "privileged fragment" often found in potent kinase inhibitors.[2] Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a non-destructive, detailed window into the molecular architecture.

This guide provides an integrated approach to analyzing this compound, focusing on the interdependent nature of ¹H, ¹³C, and ¹⁹F NMR spectra to build a self-validating analytical system.

Structural Features and Their NMR Fingerprints

A robust NMR analysis begins with a theoretical dissection of the molecule to predict the expected spectral features. The key structural components are:

-

Trifluoromethyl (CF₃) Group: This group will be a dominant feature. In ¹⁹F NMR, it will produce a single signal. In ¹H and ¹³C NMR, its influence will be observed through spin-spin coupling (J-coupling) to adjacent nuclei.

-

Chiral Center (Benzylic CH): The proton on this carbon is coupled to both the adjacent amine protons and the three fluorine atoms, leading to a complex but informative splitting pattern.

-

2-Methoxyphenyl Group: This ortho-substituted aromatic ring will present a characteristic set of four signals in the aromatic region of the ¹H NMR spectrum.

-

Amine Hydrochloride (-NH₃⁺Cl⁻): The amine protons are labile. Their observation and chemical shift are highly dependent on the choice of NMR solvent. The protonation of the amine will also induce downfield shifts in the signals of adjacent carbons and protons.[3]

Experimental Protocol: Ensuring Data Integrity

High-quality data is the bedrock of accurate analysis. The following protocol is designed for robustness and reproducibility.

Causality in Solvent Selection

The choice of solvent is the most critical experimental parameter. While CDCl₃ is common, it is suboptimal for amine salts due to poor solubility and rapid exchange of the acidic N-H protons with trace water, often leading to signal broadening or disappearance.[4]

Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Expertise-Driven Rationale: DMSO-d₆ is a superior choice for several reasons. Its high polarity readily dissolves the hydrochloride salt. Furthermore, it forms strong hydrogen bonds with the N-H protons, slowing down their rate of chemical exchange.[5][6] This results in sharper, more easily observable -NH₃⁺ signals, which are crucial for confirming the salt form and for observing their coupling to the benzylic proton.

Step-by-Step Sample Preparation & Acquisition

-

Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

-

Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution (e.g., a narrow, symmetrical DMSO-d₆ solvent peak).

-

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra using standard instrument parameters. For ¹³C, a sufficient number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio for the quaternary carbons and the CF₃ carbon, whose signal is split into a quartet.[7][8]

In-Depth Spectral Interpretation

¹H NMR Spectrum: The Structural Blueprint

The ¹H NMR spectrum provides the primary framework for structural elucidation.

-

Ammonium Protons (-NH₃⁺): Expect a broad signal significantly downfield (typically δ > 8.5 ppm) due to the positive charge and hydrogen bonding with DMSO. The integration should correspond to three protons.

-

Aromatic Protons (Ar-H): The 2-methoxyphenyl group will display four distinct signals between δ 6.9 and 7.6 ppm. The ortho and para protons will be more shielded (further upfield) than the meta proton, and their splitting patterns (doublets, triplets, or combinations thereof) will be consistent with an ABCD spin system.

-

Benzylic Proton (CH-CF₃): This is a key diagnostic signal. It will be shifted downfield (approx. δ 4.8-5.2 ppm) by the adjacent electron-withdrawing CF₃ and NH₃⁺ groups. Crucially, it will be split into a quartet by the three equivalent fluorine atoms (³JHF ≈ 7-10 Hz).[9] Further coupling to the NH₃⁺ protons may be observed, though this can be broadened by exchange.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will appear around δ 3.8-3.9 ppm.

¹³C{¹H} NMR Spectrum: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework.

-

Aromatic Carbons: Six signals are expected. The carbon bearing the methoxy group (C-O) will be the most downfield (δ ≈ 155-158 ppm). The carbon attached to the ethylamine side chain (C-CH) will be around δ ≈ 125-128 ppm. The remaining four carbons will appear in the typical aromatic window of δ ≈ 110-135 ppm.

-

Trifluoromethyl Carbon (-CF₃): This signal is highly characteristic. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[7] The chemical shift will be around δ ≈ 124 ppm (this can vary significantly based on electronic environment).

-

Benzylic Carbon (-CH): This carbon, adjacent to the CF₃ group, will also be split into a quartet, but with a smaller coupling constant (²JCF ≈ 30-35 Hz).[10] Its chemical shift will be in the range of δ ≈ 55-60 ppm.

-

Methoxy Carbon (-OCH₃): A sharp, intense signal will be observed around δ ≈ 56 ppm.

¹⁹F NMR Spectrum: The Fluorine Probe

The ¹⁹F NMR spectrum offers a clean, high-sensitivity view of the fluorine environment.[11][12]

-

CF₃ Signal: A single signal is expected for the three equivalent fluorine atoms. In a proton-coupled spectrum, this signal would be a doublet due to coupling with the benzylic proton (³JFH ≈ 7-10 Hz). In a proton-decoupled spectrum, it will be a singlet. The chemical shift is typically in the range of δ -70 to -80 ppm (relative to CFCl₃).

Data Summary and Validation

| ¹H NMR | δ (ppm, DMSO-d₆) | Multiplicity | J (Hz) | Assignment | Integration |

| -NH₃⁺ | ~8.7 | br s | - | Amine H | 3H |

| Ar-H | ~7.2-7.5 | m | - | Aromatic H | 4H |

| CH | ~5.0 | q | ³JHF ≈ 8 | Benzylic H | 1H |

| OCH₃ | ~3.8 | s | - | Methoxy H | 3H |

| ¹³C NMR | δ (ppm, DMSO-d₆) | Multiplicity | J (Hz) | Assignment |

| C-O | ~156 | s | - | Aromatic C |

| Ar-C | ~112-132 | m | - | Aromatic C |

| CF₃ | ~124 | q | ¹JCF ≈ 275 | Trifluoromethyl C |

| CH | ~57 | q | ²JCF ≈ 32 | Benzylic C |

| OCH₃ | ~56 | s | - | Methoxy C |

| ¹⁹F NMR | δ (ppm, DMSO-d₆) | Multiplicity | J (Hz) | Assignment |

| CF₃ | ~-75 | s (¹H decoupled) | - | Trifluoromethyl F |

(Note: The chemical shift and coupling constant values provided are typical estimates and may vary slightly based on sample concentration, temperature, and instrument calibration.)

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By understanding the causal relationships between molecular structure and spectral output, and by making informed experimental choices—most notably the use of DMSO-d₆ as the solvent—the analyst can generate a rich, internally consistent dataset. The characteristic quartet splittings arising from H-F and C-F couplings, combined with the distinct signals of the amine, methoxy, and aromatic groups, provide unambiguous confirmation of the target structure, ensuring the highest degree of scientific integrity for drug discovery and development programs.

References

-

Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(11), 3120-3123. [Link]

- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Gerig, J. T. (2001). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from ResearchGate. [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 713-718. [Link]

-

Gagnon, H., & Le, P. A. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Wiley-VCH. (n.d.). 13C NMR of (2-Methoxyphenyl)-(2'-thienyl)methanol. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. PubChem. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

- Li, M., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry.

-

LibreTexts. (2024). 16: Multinuclear NMR. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

-

Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in nuclear magnetic resonance spectroscopy. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Jordan, J. B., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. Retrieved from [Link]

-

Meyer, L. H., & Gutowsky, H. S. (1953). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 21(6), 1110-1111. [Link]

-

El-Sayed, N. N. E., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

-

MR Resources. (2021, November 1). 19F NMR of Pharmaceuticals [Video]. YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for this compound. This compound is a valuable fluorinated building block, with potential applications in the development of novel pharmaceuticals and agrochemicals, where the inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] The core strategy detailed herein involves a two-step sequence commencing with the synthesis of the key intermediate, 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone, followed by a direct reductive amination and subsequent hydrochloride salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and considerations for asymmetric synthesis.

Introduction and Strategic Overview

The synthesis of chiral amines containing fluorinated moieties is a critical endeavor in medicinal chemistry. The target molecule, 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine, possesses two key structural features: a trifluoromethyl group adjacent to a benzylic stereocenter and a methoxy group at the ortho position of the phenyl ring. This combination makes it an attractive scaffold for generating new chemical entities.

The synthetic approach is designed around efficiency and control, utilizing well-established yet powerful reactions in organic synthesis. The overall strategy hinges on the late-stage introduction of the amine functionality via reductive amination, a reliable and versatile method for C-N bond formation.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthesis into manageable steps, starting from commercially available precursors. The primary disconnections are the amine C-N bond and the final salt formation.

Caption: Retrosynthetic pathway for the target hydrochloride salt.

This analysis identifies 2-methoxybenzaldehyde as a readily available starting material.[5][6] The core of the synthesis is the construction of the trifluoromethyl ketone intermediate, which is then converted to the target amine.

Recommended Synthesis Pathway

The recommended forward synthesis is a three-step process designed for efficiency and high yield.

Sources

- 1. nbinno.com [nbinno.com]

- 2. cas 65686-77-3|| where to buy 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride [english.chemenu.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Methoxybenzaldehyde 98 135-02-4 [sigmaaldrich.com]

- 6. hmdb.ca [hmdb.ca]

Strategic Synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine Hydrochloride: A Guide to Starting Materials and Synthetic Routes

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The introduction of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The α-trifluoromethylamine moiety, in particular, serves as a critical pharmacophore and a non-basic amide bond surrogate.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies and corresponding starting materials for the preparation of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride, a valuable building block for drug discovery. We will explore the causality behind various synthetic choices, from classical reductive aminations to advanced catalytic asymmetric methods, offering researchers a comprehensive playbook for accessing this important chiral amine.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. For 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine, two primary disconnection points offer the most viable pathways: the C-N bond and the C-C bond between the trifluoroethyl group and the aromatic ring. This leads to two dominant precursor classes: trifluoromethyl imines/ketones and aryl imines.

Caption: Retrosynthetic analysis of the target amine.

This analysis reveals that the most direct routes involve forming the C-N bond as the final key step, starting from either a ketone or an imine precursor. The selection of starting materials is therefore dictated by the choice of one of these two central strategies.

Strategy I: Imine-Based Routes - The Gateway to Asymmetry

The most versatile and widely employed strategy for synthesizing chiral α-trifluoromethylamines involves the generation and subsequent reduction of a trifluoromethyl-substituted imine. This approach offers powerful opportunities for stereocontrol through catalytic enantioselective methods.[2]

Starting Materials and Imine Formation

The key imine intermediate, N-(2-methoxybenzylidene)-2,2,2-trifluoroethanamine or a protected variant, is typically formed via the condensation of two primary starting materials:

-

Aryl Component: 2-Methoxybenzaldehyde

-

Amine Component: A source of the H₂N-CH₂CF₃ or a protected amine equivalent.

Alternatively, and more commonly for asymmetric synthesis, an imine is formed from 2-methoxybenzaldehyde and a chiral or removable protecting group (like a benzylamine), which is then subjected to nucleophilic trifluoromethylation or reduction.

Key Reaction: Catalytic Asymmetric Reduction of Imines

The reduction of trifluoromethyl ketimines is a well-established method for producing the desired amine.[2] The true power of this route lies in its amenability to asymmetric catalysis, yielding enantioenriched products.

Expert Insight: The electronic properties of the CF₃ group make the imine's C=N bond highly susceptible to reduction. However, achieving high enantioselectivity can be challenging. The choice of catalyst is paramount. Chiral metal complexes (e.g., Iridium, Rhodium) or organocatalysts, such as cinchona alkaloids, have proven highly effective in achieving excellent enantioselectivities (ee).[1][3]

Sources

Potential research applications of trifluoro-methoxyphenyl-ethanamine derivatives

An In-Depth Technical Guide to the Potential Research Applications of Trifluoro-methoxyphenyl-ethanamine Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of metabolic stability, lipophilicity, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a compound. When appended to the phenethylamine scaffold, a privileged structure for targeting monoamine neurotransmitter systems, the resulting trifluoro-methoxyphenyl-ethanamine derivatives represent a promising, yet underexplored, class of molecules for neuroscience research and drug discovery. This technical guide provides a comprehensive overview of the rationale for investigating these compounds, their potential research applications, key structure-activity relationships, and detailed protocols for their pharmacological characterization.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Neuropharmacology

The phenethylamine backbone is the foundational structure for a vast array of endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, as well as numerous synthetic psychoactive compounds.[1] Chemical modification of this scaffold has been a fruitful endeavor in the development of therapeutics for a wide range of neurological and psychiatric disorders. The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring of the ethanamine structure is a deliberate design choice aimed at leveraging the unique properties of this functional group.

The -OCF3 group is often considered a "super-methyl" or a lipophilic hydroxyl group mimic. Its high electronegativity can influence the acidity of nearby protons and alter the binding interactions with target proteins.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and increased bioavailability.[2] These properties make trifluoro-methoxyphenyl-ethanamine derivatives intriguing candidates for novel central nervous system (CNS) active agents.

Rationale for Investigation: Targeting Monoamine Neurotransmitter Systems

The primary rationale for investigating trifluoro-methoxyphenyl-ethanamine derivatives lies in their potential to modulate the activity of monoamine transporters and receptors. Substituted phenethylamines are well-known to interact with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as various serotonin (5-HT) and dopamine (D) receptor subtypes.[3] The specific pharmacological profile of a given derivative is highly dependent on the nature and position of the substituents on the phenyl ring.

By extension, trifluoro-methoxyphenyl-ethanamine derivatives are hypothesized to possess significant affinity for these targets. The position of the trifluoromethoxy group (ortho, meta, or para) is expected to be a critical determinant of receptor/transporter selectivity and functional activity (agonist, antagonist, or reuptake inhibitor).

Potential Research Applications

The unique physicochemical properties imparted by the trifluoromethoxy group suggest several exciting research applications for this class of compounds.

As Probes for Serotonin and Dopamine Receptors

Novel ligands with high affinity and selectivity are invaluable tools for elucidating the physiological and pathological roles of specific receptor subtypes. Trifluoro-methoxyphenyl-ethanamine derivatives could be developed as selective radioligands for positron emission tomography (PET) imaging or as fluorescent probes for in vitro studies. Their enhanced metabolic stability would be particularly advantageous for in vivo imaging applications.

As Scaffolds for Novel Therapeutics

The modulation of serotonergic and dopaminergic signaling is a key strategy in the treatment of numerous CNS disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. Trifluoro-methoxyphenyl-ethanamine derivatives could serve as lead compounds for the development of novel antidepressants, anxiolytics, or antipsychotics with improved efficacy and side-effect profiles. For instance, compounds with high affinity for the 5-HT2A receptor could be investigated for their potential as psychedelics or atypical antipsychotics.[4]

In Structure-Activity Relationship (SAR) Studies

The systematic synthesis and pharmacological evaluation of a library of trifluoro-methoxyphenyl-ethanamine derivatives with varying substitution patterns would provide valuable insights into the SAR of ligand binding to monoamine transporters and receptors. This knowledge can guide the rational design of future CNS-active drugs with tailored pharmacological profiles.[1]

Anticipated Structure-Activity Relationships (SAR)

Based on the extensive literature on substituted phenethylamines, several key SAR trends can be anticipated for trifluoro-methoxyphenyl-ethanamine derivatives:

-

Position of the -OCF3 Group: The position of the trifluoromethoxy group on the phenyl ring is expected to have a profound impact on receptor selectivity. For example, substitutions at the 2 and 5 positions of the phenyl ring are often optimal for high affinity at the 5-HT2A receptor.[5]

-

Stereochemistry: The ethanamine side chain contains a chiral center. It is highly likely that the two enantiomers will exhibit different pharmacological activities and potencies. For many phenethylamines, the (R)-enantiomer is more potent at monoamine transporters.

-

N-Alkylation: Substitution on the amino group can influence potency and selectivity. N-methylation or N-ethylation may alter the affinity for different transporters and receptors.

Pharmacological Characterization Workflow

A systematic approach is essential for the comprehensive pharmacological characterization of novel trifluoro-methoxyphenyl-ethanamine derivatives. The following workflow outlines the key stages of this process.

Caption: Workflow for Pharmacological Characterization.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the pharmacological profile of novel trifluoro-methoxyphenyl-ethanamine derivatives.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor.[6]

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol)

-

Non-specific binding control: Mianserin (10 µM)

-

Test compound (trifluoro-methoxyphenyl-ethanamine derivative)

-

96-well microplates

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Harvest HEK293-h5-HT2A cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add 50 µL of varying concentrations of the test compound, 50 µL of [3H]-Ketanserin (final concentration ~1 nM), and 100 µL of the cell membrane preparation (~20 µg protein). For total binding, add buffer instead of the test compound. For non-specific binding, add 10 µM mianserin.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of [3H]-dopamine into cells expressing the human dopamine transporter.[2][7]

Materials:

-

CHO or HEK293 cells stably expressing the human DAT

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled substrate: [3H]-Dopamine (specific activity ~60 Ci/mmol)

-

Non-specific uptake control: Nomifensine (10 µM)

-

Test compound (trifluoro-methoxyphenyl-ethanamine derivative)

-

96-well microplates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Plating: Seed the hDAT-expressing cells in a 96-well plate and grow to confluence.

-

Assay Protocol: On the day of the experiment, wash the cells with pre-warmed uptake buffer. Add uptake buffer containing varying concentrations of the test compound. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add 10 µM nomifensine.

-

Initiate Uptake: Add [3H]-Dopamine (final concentration ~10 nM) to all wells and incubate at 37°C for 10 minutes.

-

Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.

-

Lysis and Counting: Lyse the cells with a suitable lysis buffer, transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value of the test compound from a concentration-response curve.

Data Presentation: A Template for Pharmacological Profiling

The following tables provide a template for summarizing the pharmacological data obtained for a novel trifluoro-methoxyphenyl-ethanamine derivative. The hypothetical data is based on values reported for structurally related compounds in the literature.[8][9]

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Compound | hSERT | hDAT | hNET | h5-HT1A | h5-HT2A | hD2 |

| TFMP-Ethanamine-A | 150 | 25 | 10 | 500 | 5 | 200 |

| Reference Cpd 1 | 5 | 200 | 50 | 100 | 1 | 50 |

| Reference Cpd 2 | 300 | 10 | 5 | 800 | 300 | 10 |

Table 2: Functional Activity at Monoamine Transporters (IC50, nM)

| Compound | hSERT Uptake | hDAT Uptake | hNET Uptake |

| TFMP-Ethanamine-A | 250 | 40 | 15 |

| Reference Cpd 1 | 10 | 350 | 80 |

| Reference Cpd 2 | 500 | 20 | 10 |

Visualizing Downstream Signaling: The 5-HT2A Receptor Pathway

Activation of the Gq/11-coupled 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream signaling cascades.

Caption: 5-HT2A Receptor Signaling Pathway.

Conclusion and Future Directions

Trifluoro-methoxyphenyl-ethanamine derivatives represent a compelling class of compounds for neuroscience research and drug discovery. Their potential to selectively modulate monoamine neurotransmitter systems, combined with the favorable pharmacokinetic properties imparted by the trifluoromethoxy group, makes them attractive candidates for development as research tools and novel therapeutics. The systematic synthesis and pharmacological characterization of libraries of these compounds are warranted to fully explore their therapeutic potential and to deepen our understanding of the structure-activity relationships governing ligand interactions with monoamine transporters and receptors. Future in vivo studies will be crucial to validate the therapeutic potential of promising lead compounds in relevant animal models of CNS disorders.

References

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

-

DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. (1995). Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

-

Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. (2024). Neuropharmacology, 245, 109813. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025). ResearchGate. [Link]

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. (1988). Il Farmaco; edizione scientifica, 43(11), 911-924. [Link]

-

Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. (1988). Il Farmaco; edizione scientifica, 43(1), 49-59. [Link]

-

Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. (2017). Neuropharmacology, 125, 333-341. [Link]

-

SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. (2010). ACS Medicinal Chemistry Letters, 1(4), 154-158. [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. [Link]

-

Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. (2011). Journal of Medicinal Chemistry, 54(7), 2433-2443. [Link]

-

Antidepressant drugs act by directly binding to TRKB neurotrophin receptors. (2021). Cell, 184(12), 3244-3257.e15. [Link]

-

Serotonin receptor affinities of psychoactive phenalkylamine analogues. (1983). Journal of Medicinal Chemistry, 26(2), 194-199. [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2014). Biomolecules & Therapeutics, 22(5), 445-451. [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Scientific Reports, 13(1), 7856. [Link]

-

Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. (2025). ResearchGate. [Link]

-

Behavioural Evidence for Central D-2 Dopamine Receptor Agonistic Effect by Some 2-(fluorohydroxyphenyl)ethylamines. (1989). General Pharmacology: The Vascular System, 20(6), 811-815. [Link]

Sources

- 1. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of the Trifluoromethyl Group in Chiral Amine Properties

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into chiral amine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of how this unique functional group profoundly modulates the physicochemical and pharmacological properties of chiral amines. We will explore the causal mechanisms behind its effects on basicity (pKa), lipophilicity (LogP), metabolic stability, and target binding affinity. By leveraging field-proven experimental insights and detailed protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the power of the CF3 group to optimize therapeutic candidates.

Introduction: The Strategic Value of Trifluoromethylated Chiral Amines

Chiral amines are privileged structures in pharmaceuticals, forming the backbone of a vast array of therapeutic agents. Their basic nitrogen center is often crucial for forming salt bridges with biological targets and ensuring adequate aqueous solubility. However, optimizing a lead compound requires fine-tuning multiple properties simultaneously. The trifluoromethyl group has emerged as a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic" due to its unique combination of steric and electronic properties, making it an invaluable tool in this multi-parameter optimization process.[1]

The CF3 group's influence stems from the high electronegativity of its three fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2] These characteristics allow it to serve as a potent electron-withdrawing group, a metabolically robust shield, and a modulator of molecular conformation. This guide will deconstruct these effects, providing both the theoretical underpinnings and practical methodologies for their application in drug design.

Impact on Core Physicochemical Properties

The introduction of a CF3 group near a chiral amine center induces predictable and significant changes in its fundamental physicochemical properties. Understanding and quantifying these changes are critical for rational drug design.

Basicity (pKa) Attenuation: The Inductive Effect in Action

One of the most dramatic effects of the CF3 group is the reduction of the amine's basicity.

Causality: The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect that propagates through the carbon skeleton. This effect decreases the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation.[3] Consequently, the equilibrium shifts, and the pKa of the conjugate acid is significantly lowered. Fluorination at the β-position to an amine can lead to a pKa decrease of approximately 1.7 units for each fluorine atom.[4]

Significance: While a basic amine is often desired for solubility and target interaction, excessively high basicity can lead to off-target effects (e.g., hERG inhibition) and undesirable lysosomal trapping.[5][6] Tuning the pKa to a lower, yet still physiologically relevant, range (e.g., 7.5-9.0) is a key optimization strategy. The CF3 group provides a reliable method to achieve this attenuation.[6]

Data Presentation: pKa Modulation

| Compound | Structure | pKa (Conjugate Acid) | ΔpKa |

| Phenylethylamine | C8H11N | ~9.8 | - |

| 1-Phenyl-2,2,2-trifluoroethylamine | C8H8F3N | ~6.7 | -3.1 |

Note: pKa values are approximate and can vary based on measurement conditions. The trend is illustrative.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for determining the pKa of a chiral amine.

-

Preparation:

-

Accurately weigh ~5-10 mg of the amine salt (e.g., HCl salt).

-

Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO2-free water.

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

-

Titration:

-

Place the pH electrode and a magnetic stir bar into the sample solution.

-

Fill a calibrated burette with a standardized titrant (e.g., 0.1 M NaOH).

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pKa is the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Lipophilicity (LogP) Enhancement

The CF3 group generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption and distribution.[2][7] This effect, quantified by the Hansch π parameter of +0.88, is crucial for drugs targeting the central nervous system or requiring cell penetration.[7]

Causality: Despite fluorine's high electronegativity, the overall CF3 group is nonpolar and hydrophobic. It effectively shields the polar C-F bonds and presents a nonpolar surface for interaction with lipophilic environments. This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier.[1][2] However, the impact on lipophilicity is position-dependent; trifluorination strongly enhances lipophilicity when the group is in the alpha-position relative to a polar functional group.[8]

Data Presentation: Lipophilicity Comparison

| Compound | Structure | Calculated LogP |

| Amphetamine | C9H13N | 1.76 |

| Fenfluramine | C12H16F3N | 3.45 |

Note: LogP values are calculated estimates and serve for comparative purposes.

Conformational Control and Stereoelectronics

The steric bulk and electronic nature of the CF3 group can impose significant conformational constraints on a molecule.

Causality: The CF3 group is bulkier than a methyl group and its electron-withdrawing nature influences local bond dipoles.[7] In cyclic systems like fluorinated prolines, an electron-withdrawing substituent like fluorine tends to adopt an axial position due to the gauche effect, while a bulky group like CF3 prefers an equatorial position to minimize steric strain.[9] This conformational locking can pre-organize the chiral amine into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing affinity.

Visualization: Conformational Influence of CF3 Group

The following diagram illustrates how a bulky CF3 group can favor a specific rotamer by steric hindrance, influencing the spatial orientation of the amine and other substituents.

Caption: Conformational preference due to the CF3 group's steric bulk.

Implications for Drug Development and Pharmacology

The physicochemical changes induced by the CF3 group translate directly into profound pharmacological consequences, impacting a drug's entire ADME (Absorption, Distribution, Metabolism, Excretion) profile and its interaction with biological targets.

Enhanced Metabolic Stability

Blocking metabolic "soft spots" is a primary goal of lead optimization. The CF3 group is exceptionally effective in this role.

Causality: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for a C-H bond).[2][7] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[1][10] By strategically placing a CF3 group at a site that would otherwise be susceptible to oxidation (e.g., replacing a methyl or methylene group), that metabolic pathway can be effectively blocked.[10]

Significance: This metabolic blocking leads to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile, often allowing for less frequent dosing.[10][11]

Visualization: Workflow for In Vitro Metabolic Stability Assay

Caption: A typical workflow for assessing metabolic stability in vitro.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method for evaluating a compound's susceptibility to Phase I metabolism.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of the test compound in incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Prepare a solution of liver microsomes (human or other species) in buffer.

-

Prepare an NADPH regenerating system solution in buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration baseline.[10]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[12]

-

-

Data Calculation:

-

Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k), and t½ = 0.693/k.[12]

-

Modulation of Binding Interactions and Biological Activity

The CF3 group is not merely an inert placeholder; it actively participates in and modulates interactions within a protein's binding pocket.

Causality & Significance:

-

Steric Effects: The CF3 group's size, larger than a methyl group, can promote favorable van der Waals interactions and improve steric complementarity within a binding site.[1][12]

-

Bioisosterism: It can serve as a bioisostere for various groups, including methyl, ethyl, and even nitro groups, allowing for scaffold hopping while retaining or improving activity.[7][13][14]

-

Electronic Interactions: The polarized C-F bonds allow the CF3 group to participate in dipole-dipole, ion-dipole, and potentially weak hydrogen or halogen bonding interactions with protein residues, enhancing binding affinity.[12] In some cases, replacing a CF3 group can even switch a ligand's functional behavior from an agonist to an antagonist, highlighting its critical role in defining the pharmacodynamic outcome.[15][16]

Visualization: CF3 Group Interactions in a Binding Pocket

Caption: Potential binding interactions of a trifluoromethylated amine.

Synthetic Strategies

The successful incorporation of the CF3 group into chiral amines relies on robust synthetic methodologies. While historically challenging, significant progress has been made in recent years. Key strategies include:

-

Nucleophilic Addition: Addition of nucleophiles (organometallics, cyanide, etc.) to pre-formed trifluoromethyl imines.[17]

-

Reductive Amination: Hydrogenation or transfer hydrogenation of trifluoromethyl ketones in the presence of an amine source.[17]

-

Photocatalysis: Modern light-driven methods enable the synthesis of complex trifluoromethylated aliphatic amines under mild conditions.[18]

-

From Chiral Precursors: Stereospecific isomerization of α-chiral allylic amines can yield γ-trifluoromethylated amines with excellent stereocontrol.[19][20]

Conclusion

The trifluoromethyl group is a uniquely powerful tool in the arsenal of the medicinal chemist. Its ability to predictably modulate the fundamental properties of chiral amines—decreasing basicity, increasing lipophilicity and metabolic stability, and providing novel binding interactions—makes it indispensable for the rational design of modern therapeutics.[12] By understanding the causal mechanisms behind these effects and employing robust experimental and synthetic protocols, researchers can effectively leverage the CF3 group to transform promising lead compounds into successful, optimized drug candidates.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

-

A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central.

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC, PubMed Central.

-

The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). DOI.

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing).

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate.

-

The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC, PubMed Central.

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ResearchGate.

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Publications.

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate.

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library.

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ACS Publications.

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate.

-

Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate.

-

5 Key Basicity Trends of Amines. Master Organic Chemistry.

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC, NIH.

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

-

Analysis of the effects of trifluoromethyl group on the conformational properties of meta substituted thioacetanilide. ResearchGate.

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications.

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed.

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

-

Tuning basicity. Cambridge MedChem Consulting.

-

Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 5. drughunter.com [drughunter.com]

- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. mdpi.com [mdpi.com]

- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 19. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stereochemistry of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the stereochemical considerations for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride, a chiral amine with significant potential in pharmaceutical and agrochemical research. The presence of a stereocenter dictates that this compound exists as a pair of enantiomers, each potentially possessing distinct biological activities. This guide delves into the synthesis of the racemic mixture, methodologies for its chiral resolution into single enantiomers, and the analytical techniques required to verify enantiomeric purity. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to support the development of enantiomerically pure compounds.

Introduction: The Critical Role of Chirality in Trifluoroethylamines

Chiral molecules are ubiquitous in biological systems, and the spatial arrangement of atoms can have a profound impact on a molecule's pharmacological and toxicological profile.[1][2] For active pharmaceutical ingredients (APIs), it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have increasingly emphasized the development of single-enantiomer drugs.[1]

The 2,2,2-trifluoro-1-arylethylamine scaffold is a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine contains a single stereocenter at the carbon atom bearing the amino and aryl groups, making it a chiral primary amine. The hydrochloride salt form is often utilized to improve the compound's stability and solubility. A thorough understanding and control of its stereochemistry are therefore paramount for any research or development program involving this compound.

This guide will provide a detailed exploration of the synthesis of the racemic compound, the strategic separation of its enantiomers via diastereomeric salt resolution, and the analytical methods for confirming enantiomeric purity, namely Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Synthesis of Racemic 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine

The preparation of the racemic mixture is the essential first step before chiral resolution. A robust and scalable method for the synthesis of 2,2,2-trifluoro-1-arylethylamines is the Leuckart-Wallach reaction.[3][4] This one-pot reductive amination of a ketone utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[5]

The Leuckart-Wallach Reaction: A Mechanistic Overview

The reaction proceeds through several key steps:

-

Formation of an Iminium Ion: The carbonyl group of the starting ketone (2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone) reacts with ammonia, which is in equilibrium with ammonium formate, to form an iminium ion.[5]

-

Reduction by Formate: The iminium ion is then reduced by a hydride transfer from formate, yielding the amine.[5]

-

Hydrolysis: If formamide is used, an N-formyl intermediate is generated, which is subsequently hydrolyzed to the free amine.[4]

This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.

Experimental Protocol: Racemic Synthesis

The following is a representative protocol for the synthesis of racemic 2,2,2-trifluoro-1-arylethylamines, which can be adapted for the target molecule.[3]

Starting Material: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Reagents: Ammonium formate, Formic acid

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone.

-

Add an excess of ammonium formate and formic acid.

-

Heat the reaction mixture to a temperature between 160-185°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Add a strong base, such as sodium hydroxide solution, to neutralize the excess formic acid and to liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude racemic amine.

-

The crude product can be further purified by distillation or column chromatography.

-

To prepare the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete. The resulting solid is then collected by filtration and dried.

Chiral Resolution: Isolating the Enantiomers

With the racemic mixture in hand, the next critical phase is the separation of the two enantiomers. For amines, the most common and industrially scalable method is diastereomeric salt resolution.[6] This technique leverages the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7][8]

Principles of Diastereomeric Salt Resolution

The process involves the following key steps:

-

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent) in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated, enantiomerically enriched salt is then treated with a base to liberate the free amine, which is now a single enantiomer. The resolving agent can often be recovered and recycled.

Selection of a Chiral Resolving Agent

For the resolution of chiral amines, chiral carboxylic acids are commonly employed. Tartaric acid and its derivatives are excellent choices due to their availability in both enantiomeric forms, low cost, and proven efficacy.[7]

| Chiral Resolving Agent | Structure | Key Features |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Readily available, inexpensive, effective for a wide range of amines. |

| (-)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | The enantiomer of (+)-tartaric acid, allowing for the isolation of the other amine enantiomer. |

| (+)-Dibenzoyl-D-tartaric acid | C₁₈H₁₄O₈ | Often provides better crystallinity and solubility differences. |

| (-)-Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | The enantiomer of the above, providing flexibility in the resolution process. |

Experimental Protocol: Diastereomeric Resolution

This protocol is adapted from the well-established resolution of 1-phenylethylamine with tartaric acid and serves as a strong starting point.[7]

Reagents: Racemic 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine, (+)-Tartaric acid, Methanol, 50% Sodium hydroxide solution.

Procedure: